7,12 Diketolithocholic acid methyl ester

Description

Contextualizing Bile Acid Methyl Esters in Natural Product Chemistry

In the realm of natural product chemistry, bile acid methyl esters serve as crucial intermediates in the synthesis of novel bile acid analogues. The esterification of the carboxylic acid group, in this case with a methyl group, is a common strategy to protect this functional group during chemical modifications of the steroid nucleus. This allows for targeted reactions at other positions of the bile acid scaffold, enabling the creation of a diverse library of derivatives for biological evaluation. nih.gov

The synthesis of these modified bile acids is instrumental in elucidating structure-activity relationships, helping researchers understand how specific structural features influence the biological activity of these molecules. nih.gov This knowledge is vital for the development of new therapeutic agents that can selectively target bile acid receptors and signaling pathways involved in various metabolic and inflammatory diseases.

Structural Classification and Nomenclature within Bile Acid Derivatives

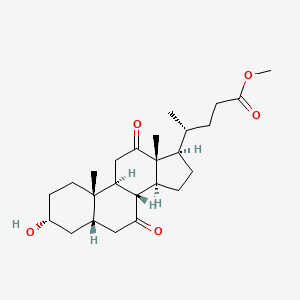

Bile acids are steroidal compounds characterized by a cyclopentanoperhydrophenanthrene nucleus. The majority of naturally occurring bile acids belong to the 5β-series, which imparts a characteristic "bent" shape to the molecule. nih.gov 7,12-Diketolithocholic acid methyl ester is classified as a monohydroxy, diketo bile acid methyl ester.

Its systematic name is methyl (3α,5β)-3-hydroxy-7,12-dioxocholan-24-oate. Current time information in Aurangabad, IN. This nomenclature provides a detailed description of its structure:

methyl...-24-oate : Indicates a methyl ester at position 24 of the cholanic acid side chain.

(3α,5β)- : Describes the stereochemistry at key positions of the steroid nucleus. The 3α-hydroxy group is oriented below the plane of the steroid ring system, and the A and B rings are cis-fused (5β).

3-hydroxy : Specifies the presence of a hydroxyl group at the C-3 position.

7,12-dioxo : Denotes the presence of two ketone (oxo) groups at the C-7 and C-12 positions.

The parent compound, 7,12-Diketolithocholic acid, is a derivative of lithocholic acid, a secondary bile acid formed from the primary bile acid chenodeoxycholic acid through the action of intestinal bacteria. The presence of the two ketone groups at positions 7 and 12 is a result of oxidative metabolism.

Academic Relevance of 7,12-Diketolithocholic Acid Methyl Ester as a Research Compound

The academic relevance of 7,12-Diketolithocholic acid and its methyl ester derivative stems from their connection to gut microbial metabolism and certain disease states. 7,12-Diketolithocholic acid can be produced through the co-metabolism of the bile acid pool by the host and gut microbiota. caymanchem.com

Elevated plasma levels of 7,12-Diketolithocholic acid have been observed in patients with cholestasis, a condition characterized by impaired bile flow. nih.gov This makes the compound a potential biomarker for this and other hepatobiliary diseases. The study of such metabolites is crucial for understanding the pathophysiology of these conditions and for developing diagnostic tools.

As a research compound, 7,12-Diketolithocholic acid methyl ester is utilized in metabolic studies to investigate the pathways of bile acid transformation by gut bacteria. Its well-defined structure allows researchers to probe the substrate specificity of various microbial enzymes involved in bile acid oxidation and reduction. Furthermore, as an impurity of cholic acid, its characterization is important for the quality control of pharmaceutical preparations of bile acids.

Physicochemical Properties of 7,12-Diketolithocholic Acid Methyl Ester

| Property | Value |

| Molecular Formula | C25H38O5 |

| Molecular Weight | 418.57 g/mol |

| Boiling Point | 538.4±50.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

Note: The data in this table is compiled from publicly available chemical databases and may represent predicted or experimental values.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,23,26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,23+,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCNWQOSYVVSNW-YPFJJNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 7,12 Diketolithocholic Acid Methyl Ester and Its Precursors

Chemical Esterification Methodologies for Bile Acids

The conversion of the carboxylic acid moiety of bile acids into their corresponding methyl esters is a crucial step in their chemical modification. This transformation not only protects the carboxyl group during subsequent reactions but also enhances the solubility of the bile acid in organic solvents, facilitating further synthetic manipulations. Various methods have been developed for the esterification of bile acids, ranging from classical acid-catalyzed reactions to milder techniques that minimize the formation of byproducts.

Catalytic Esterification with Mineral Acids and Alcohols

The esterification of bile acids can be achieved through the reaction of the acid with an alcohol, most commonly methanol (B129727), in the presence of a catalytic amount of a strong mineral acid such as hydrochloric acid or sulfuric acid. researchgate.net This method is a frequently employed procedure for preparing methyl esters. researchgate.net The process generally involves dissolving the bile acid in an excess of absolute alcohol and adding a trace amount of the mineral acid catalyst. researchgate.net

However, the use of strong mineral acids can present certain drawbacks. For instance, in the case of polyhydroxy steroids like bile acids, the harsh reaction conditions can lead to the formation of undesirable side products. nih.gov

Mild Esterification Techniques: p-Toluenesulfonic Acid and Methanol Systems

To circumvent the issues associated with strong mineral acids, milder catalytic systems have been developed. One such effective method involves the use of p-toluenesulfonic acid (p-TSA) in methanol. nih.gov This approach offers several advantages, including the use of a mild, solid acid catalyst that prevents the formation of unwanted byproducts. nih.gov The reaction typically results in the isolation of a solid product of high purity. nih.gov Furthermore, p-TSA is considered a relatively safer reagent compared to diazomethane (B1218177) or strong mineral acids like hydrochloric and sulfuric acid. nih.gov

The general procedure involves the addition of catalytic amounts of p-toluenesulfonic acid to a solution of the bile acid in methanol. nih.gov This method has been successfully applied to the esterification of various carboxylic acids with alcohols, affording the corresponding esters in good yields. researchgate.netsemanticscholar.orgdntb.gov.ua Homogeneous acid catalysts like sulfuric acid, methane (B114726) sulfonic acid, and p-toluenesulfonic acid are conventional catalysts for esterification and transesterification reactions, which are often carried out in hydrocarbon solvents like toluene (B28343). ajgreenchem.com

| Catalyst System | Substrate | Product | Key Advantages |

| Mineral Acid/Methanol | Bile Acid | Bile Acid Methyl Ester | Widely used and established method. |

| p-TSA/Methanol | Bile Acid | Bile Acid Methyl Ester | Mild conditions, high purity of product, safer reagent. nih.gov |

Alternative Chemical Approaches for Methyl Ester Formation

Beyond the use of mineral acids and p-TSA, other chemical methods for the formation of bile acid methyl esters exist. One such alternative involves the use of diazomethane. However, this reagent is hazardous, which limits its widespread application. nih.gov

Another approach involves the use of lipase (B570770) enzymes as catalysts for the esterification of bile acids. Lipase-catalyzed esterification has been shown to produce various monoacetyl, diacetyl, and ester derivatives of deoxycholic, chenodeoxycholic, lithocholic, and cholic acids in very good to excellent yields and with high regioselectivity. nih.gov

Furthermore, microwave-assisted organic synthesis has emerged as a rapid and efficient method for the esterification of bile acids. The addition of a catalytic amount of methanesulfonic acid or p-toluenesulfonic acid to a solution of bile acid in methanol under microwave irradiation can lead to the completion of the reaction within minutes, with high yields of the desired bile acid methyl esters. documentsdelivered.com

Targeted Oxidation Strategies for Keto Group Introduction

The introduction of keto groups at specific positions on the bile acid steroid nucleus is a key step in the synthesis of 7,12-diketolithocholic acid methyl ester. This typically involves the oxidation of the hydroxyl groups at the C-7 and C-12 positions. The starting material for this transformation is generally a bile acid that possesses hydroxyl groups at these positions, such as cholic acid.

Oxidation of Lithocholic Acid to 7,12-Diketolithocholic Acid

It is important to note that the direct oxidation of lithocholic acid to 7,12-diketolithocholic acid is not a feasible synthetic route. Lithocholic acid is a secondary bile acid that possesses a single hydroxyl group at the C-3 position. frontiersin.orgnih.gov The target compound, 7,12-diketolithocholic acid, has keto groups at the C-7 and C-12 positions, which necessitates a precursor molecule with hydroxyl groups at these locations. caymanchem.comiarc.fr Therefore, the synthesis of 7,12-diketolithocholic acid and its methyl ester requires a starting material such as cholic acid or deoxycholic acid, which contain the necessary hydroxyl functionalities for oxidation.

Regioselective Oxidation of Cholic Acid Hydroxyl Groups

Cholic acid, a primary bile acid with hydroxyl groups at the C-3, C-7, and C-12 positions, is a common precursor for the synthesis of 7,12-diketo derivatives. frontiersin.orgnih.gov The challenge in oxidizing cholic acid lies in achieving regioselectivity, that is, selectively oxidizing the hydroxyl groups at C-7 and C-12 without affecting the C-3 hydroxyl group.

Several reagents and methods have been employed for the regioselective oxidation of cholic acid. For instance, regioselective oxidation of the hydroxyl group at C-7 of cholic acid can be carried out using an aqueous solution of potassium dichromate in acetic acid in the presence of sodium acetate (B1210297) to yield 3α,12α-dihydroxy-7-keto-5β-cholanic acid. frontiersin.orgnih.gov

Further oxidation of the C-12 hydroxyl group can then be performed. The reactivity of the hydroxyl groups in cholic acid towards oxidation generally follows the order C-7 > C-12 > C-3. This inherent difference in reactivity can be exploited to achieve selective oxidation. o-Iodoxybenzoic acid (IBX) has been shown to be a mild and highly regioselective oxidant for the hydroxyl groups in cholic acid. In the case of cholic acid, IBX selectively oxidizes the 7α-hydroxyl group.

The enzymatic synthesis of 7,12-dioxo-LCA has also been reported, where 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the C-7 hydroxyl group of 12-oxo-chenodeoxycholic acid to a carbonyl group. frontiersin.orgnih.gov

| Starting Material | Reagent/Method | Product(s) |

| Cholic Acid | Potassium dichromate/Acetic acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid frontiersin.orgnih.gov |

| Cholic Acid | o-Iodoxybenzoic acid (IBX) | 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid and 3α-hydroxy-7,12-dioxo-5β-cholan-24-oic acid |

| 12-oxo-chenodeoxycholic acid | 7α-hydroxysteroid dehydrogenase (7α-HSDH) | 7,12-dioxo-LCA frontiersin.orgnih.gov |

Chemo-Enzymatic Synthesis Routes Involving Diketo Intermediates

Chemo-enzymatic approaches for the synthesis of bile acid derivatives leverage the high selectivity of enzymes to overcome the challenges of regioselectivity inherent in purely chemical methods. 7,12-Diketolithocholic acid methyl ester is a key diketo intermediate, particularly in the synthesis of pharmaceutically important bile acids like ursodeoxycholic acid (UDCA) from more abundant precursors such as cholic acid (CA). These multi-step processes combine standard chemical reactions with highly specific biocatalytic transformations.

The general strategy commences with the chemical esterification of the carboxylic acid group of a starting bile acid, like cholic acid, to produce its methyl ester. This initial step serves to protect the carboxyl group from subsequent reactions. The core of the chemo-enzymatic route lies in the selective oxidation of the hydroxyl groups at the C-7 and C-12 positions of the steroid nucleus. This is where enzymes, specifically hydroxysteroid dehydrogenases (HSDHs), play a crucial role. google.comnih.gov

HSDHs are NAD(P)+-dependent enzymes that catalyze the reversible oxidation of hydroxyl groups to keto groups with exceptional regio- and stereoselectivity. nih.govasm.org For the conversion of cholic acid methyl ester, a combination of 7α-HSDH and 12α-HSDH is employed to oxidize the hydroxyl groups at the C-7 and C-12 positions, respectively. This enzymatic double oxidation yields the target intermediate, 7,12-Diketolithocholic acid methyl ester (methyl 3α-hydroxy-7,12-dioxo-5β-cholan-24-oate).

An essential component of these enzymatic systems is the efficient regeneration of the cofactor NAD(P)+. A common approach involves coupling the primary reaction with a secondary enzymatic system. For instance, an alcohol dehydrogenase (ADH) can be used with a co-substrate like methyl acetoacetate (B1235776) to regenerate NAD(P)+ from its reduced form, NAD(P)H, allowing the use of catalytic amounts of the expensive cofactor. google.comgoogle.com These integrated systems enable quantitative conversion of the starting material to the desired diketo product under mild reaction conditions. google.com

Table 1: Chemo-Enzymatic Synthesis of Diketo Bile Acid Intermediates

| Starting Material | Key Enzymes | Cofactor Regeneration | Product | Ref |

|---|---|---|---|---|

| Cholic Acid (I) | 7α-HSDH, 12α-HSDH | ADH / Methyl acetoacetate | 3α-hydroxy-7,12-diketo-5β-cholanoic acid (VII) | google.com |

| Cholic acid methyl ester (II) | 7α-HSDH | ADH / Methyl acetoacetate | 3α,12α-dihydroxy-7-keto-5β-cholanoic acid methyl ester | google.com |

| Dehydrocholic acid (DHCA) | 3α-HSDH, 7β-HSDH | Glucose dehydrogenase / Glucose | 7,12-diketo-UDCA, 3,12-diketo-UDCA (intermediates) | researchgate.net |

Synthesis of Related Diketo Bile Acid Methyl Esters

The synthesis of various diketo bile acid methyl esters has been explored, primarily through chemical oxidation methods. These strategies often rely on the differential reactivity of the hydroxyl groups on the steroid nucleus or the use of specific oxidizing agents to achieve regioselectivity.

One prominent method for selective oxidation is the use of silver carbonate-Celite. This reagent has been effectively used for the synthesis of 3-keto bile acid methyl esters from the corresponding 3-hydroxy precursors. researchgate.net The reaction is typically carried out in a refluxing non-polar solvent like toluene and offers a straightforward workup procedure. researchgate.net

More potent oxidizing agents, such as those based on chromium (VI), are employed for the synthesis of diketo derivatives where multiple hydroxyl groups need to be oxidized. For example, the oxidation of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) with chromium (VI) oxide in acetic acid yields 3,6-diketo–5β-cholanic acid. nih.gov Similarly, pythocholic acid methyl ester can be oxidized to the corresponding triketone, methyl dehydropythocholate, using chromic oxide. nih.gov Subsequent chemical modifications can then be used to generate specific diketo compounds, such as the methyl ester of 3,12–diketo−16α-hydroxy–cholanic acid. nih.gov

The synthesis of these compounds often begins with the esterification of the carboxylic acid to its methyl ester, which can be achieved using standard methods like treatment with methanol in the presence of an acid catalyst. nih.gov

Table 2: Chemical Synthesis of Various Diketo Bile Acid Derivatives

| Starting Material | Oxidizing Agent / Method | Product | Ref |

|---|---|---|---|

| Hyodeoxycholic acid | Chromium (VI) oxide in acetic acid | 3,6-diketo–5β-cholanic acid | nih.gov |

| Pythocholic acid lactone | Chromic oxidation, then methylation | Methyl ester of 3,12–diketo−16α-hydroxy–cholanic acid | nih.gov |

| Bile acid methyl esters | Silver carbonate-Celite | 3-keto bile acid methyl esters | researchgate.net |

| Hydrocortisone derivative | Pyridinium chlorochromate (PCC) | Diketone intermediate (1.22) for DCA synthesis | google.com |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural confirmation of 7,12-Diketolithocholic acid methyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the complete structure of 7,12-Diketolithocholic acid methyl ester. Through a suite of 1D and 2D experiments, researchers can assign the chemical shifts of every proton (¹H) and carbon (¹³C) atom in the molecule, confirming its unique steroidal framework, the position of the hydroxyl and ketone groups, and the methyl ester moiety.

1D NMR Experiments:

¹H NMR: The proton NMR spectrum provides initial information on the different types of protons present. Key signals include the methyl ester singlet (-OCH₃) typically found around 3.6-3.7 ppm, the characteristic signals for the two angular methyl groups (C18 and C19), and the signal for the proton on the carbon bearing the hydroxyl group (C3).

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For 7,12-Diketolithocholic acid methyl ester, 25 distinct signals are expected. The two carbonyl carbons (C7 and C12) would appear significantly downfield (typically >200 ppm), while the methyl ester carbonyl carbon would be observed around 174 ppm.

2D NMR Experiments: To unambiguously assign all signals and confirm the molecule's stereochemistry, a combination of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton connectivity throughout the fused ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is bonded to, which is a critical step in assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure by connecting fragments and confirming the positions of functional groups that lack protons, such as the ketone groups at C7 and C12. For instance, correlations from the C18 and C19 methyl protons to surrounding quaternary and methine carbons help to lock down the structure.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is vital for determining the stereochemistry of the molecule, such as the cis/trans fusion of the steroid rings and the relative orientation of substituents.

Table 1: Representative NMR Experiments for Structural Elucidation

| NMR Experiment | Purpose | Typical Information Gained for 7,12-Diketolithocholic acid methyl ester |

|---|---|---|

| ¹H NMR | Identifies types and number of protons. | Shows signals for methyl ester, angular methyls, and steroid backbone protons. |

| ¹³C NMR | Identifies the number of unique carbon atoms. | Confirms 25 carbons, including two ketone carbons and one ester carbonyl. |

| COSY | Maps ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within each ring and the side chain. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects structural fragments and confirms placement of keto and ester groups. |

| NOESY | Identifies protons that are close in 3D space. | Confirms stereochemical assignments of the steroid nucleus. |

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a highly sensitive and specific tool for both identification and quantification.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like bile acid methyl esters must first be chemically modified into volatile derivatives. While the carboxyl group of the parent acid is already esterified, the remaining hydroxyl group at the C3 position must also be derivatized, typically through trimethylsilylation (TMS).

The derivatization process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar -OH group into a nonpolar -O-TMS ether. The resulting volatile derivative can then be analyzed by GC-MS. The compound is separated from other components in the sample based on its boiling point and interaction with the GC column, and the mass spectrometer then fragments the molecule into a characteristic pattern, which serves as a molecular fingerprint for identification.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids, including 7,12-Diketolithocholic acid methyl ester, in complex biological matrices like plasma, urine, and feces. nih.gov This technique does not typically require derivatization.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation step using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separation is usually achieved on a reversed-phase column (e.g., C18). researchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.netlipidmaps.org

After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govlipidmaps.org

Table 2: Typical LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | UPLC / HPLC |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |

| Ionization | Electrospray Ionization (ESI), typically negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with LC, is highly effective for detecting and characterizing metabolites of 7,12-Diketolithocholic acid methyl ester, including various oxidation products. ESI is a soft ionization technique that typically keeps the molecule intact, producing a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For bile acids, negative ion mode is often preferred due to the acidity of the carboxyl group (in the parent acid) and the ability to form stable anions. researchgate.net

By analyzing samples from in vitro or in vivo metabolism studies, researchers can screen for potential metabolites. An oxidation product, for example, would have a mass that is 16 Da (for a hydroxylation) or 14 Da (hydroxylation followed by dehydration) higher than the parent compound. Once a potential metabolite is detected by its unique m/z value, tandem MS (MS/MS) can be used to fragment the ion. The resulting fragmentation pattern provides structural clues that help to identify the site of modification, thus confirming the structure of the oxidation product.

Mass Spectrometry (MS) Applications

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for the accurate analysis of 7,12-Diketolithocholic acid methyl ester, especially in complex mixtures containing structurally similar bile acids and isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

The separation is typically performed on reversed-phase columns, most frequently C18 columns. chemicalbook.com These columns contain a nonpolar stationary phase, and a polar mobile phase is used to elute the compounds. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column.

A gradient elution is almost always used for bile acid analysis, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the separation of compounds with a wide range of polarities, from more polar conjugated bile acids to less polar unconjugated and ketonic forms like 7,12-Diketolithocholic acid methyl ester, all within a single analytical run. The choice of column chemistry, particle size (smaller particles in UPLC provide higher resolution and faster analysis times), column temperature, and mobile phase composition are all optimized to achieve the best possible separation of the target analyte from other matrix components. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) Systems for Bile Acid Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of bile acids, including their methyl ester derivatives. nih.gov For the analysis of "7,12-Diketolithocholic acid methyl ester," reversed-phase HPLC is the most common approach. oup.com This method separates compounds based on their hydrophobicity.

A typical HPLC system for the separation of bile acid methyl esters would consist of a C18 reversed-phase column. nih.govsigmaaldrich.com These columns have a nonpolar stationary phase, which retains the hydrophobic bile acid molecules. The separation is achieved by using a mobile phase gradient, typically a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and organic solvents such as acetonitrile and/or methanol. nih.govnih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration, eluting the bile acids in order of increasing hydrophobicity.

While specific HPLC parameters for "7,12-Diketolithocholic acid methyl ester" are not extensively documented in dedicated studies, data from comprehensive bile acid profiling can be extrapolated. For instance, in a broader liquid chromatography-mass spectrometry (LC/MS/MS) analysis of numerous bile acids, the related compound 7,12-Diketolithocholic acid was successfully separated and detected. nih.gov

Table 1: Illustrative HPLC Parameters for Bile Acid Analysis Applicable to 7,12-Diketolithocholic acid methyl ester

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., Kinetix C18 (150 mm × 4.6 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v) nih.gov |

| Mobile Phase B | 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v) nih.gov |

| Gradient Elution | A programmed gradient from a low to a high percentage of Mobile Phase B over a set time. nih.gov |

| Flow Rate | Typically in the range of 0.3-1.0 mL/min. nih.gov |

| Detection | Mass Spectrometry (MS) is often coupled with HPLC for sensitive and specific detection. nih.gov |

The methyl esterification of the carboxyl group in 7,12-Diketolithocholic acid increases its hydrophobicity, which would lead to a longer retention time on a reversed-phase HPLC column compared to its free acid counterpart under identical conditions. The two ketone groups at positions 7 and 12 make the molecule more polar than other non-ketonic bile acid methyl esters, influencing its elution profile.

Sample Preparation Strategies for Biological Matrix Analysis in Research Contexts

The analysis of "7,12-Diketolithocholic acid methyl ester" in biological samples such as serum, plasma, or feces requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method to be used.

Liquid-Liquid Extraction (LLE): This is a classic method for extracting bile acids from aqueous biological fluids. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. For bile acids, reversed-phase SPE cartridges (e.g., C18) are commonly used. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a polar solvent, and finally eluting the bile acids with an organic solvent like methanol. oup.com

Protein Precipitation: For serum or plasma samples, a simple and effective initial step is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample. nih.gov After vortexing and centrifugation, the precipitated proteins are removed, and the supernatant containing the bile acids can be further processed or directly analyzed.

Table 3: Overview of Sample Preparation Methods for Bile Acid Analysis

| Method | Biological Matrix | Key Steps | Advantages |

|---|---|---|---|

| Protein Precipitation | Serum, Plasma nih.gov | 1. Add cold methanol (e.g., 4:1 v/v).2. Vortex.3. Centrifuge to pellet proteins.4. Collect supernatant for analysis. nih.gov | Simple, fast, and removes the majority of proteins. |

| Solid-Phase Extraction (SPE) | Serum, Urine, Bile oup.com | 1. Condition C18 cartridge.2. Load the pre-treated sample.3. Wash with an aqueous solution to remove polar interferences.4. Elute bile acids with methanol or another organic solvent. oup.com | High recovery, effective removal of interferences, and sample concentration. |

| Solvent Extraction for Feces | Feces nih.gov | 1. Dry and weigh the fecal sample.2. Add water and vortex.3. Add an extraction solvent (e.g., methanol) and vortex.4. Centrifuge and collect the supernatant. nih.gov | Suitable for complex solid matrices. |

Following extraction, the sample containing the mixture of bile acids may be subjected to a derivatization step, such as methyl esterification if the free acids are being analyzed and the methyl ester form is desired for subsequent analysis, for example, by gas chromatography. However, if "7,12-Diketolithocholic acid methyl ester" is the target analyte, this step would be omitted. The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument, such as the initial mobile phase for HPLC analysis. oup.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 7,12-Diketolithocholic acid methyl ester |

| 7,12-Diketolithocholic acid |

| Methyl 3α-hydroxy-cholanate |

| Chloroform |

| Ethyl Acetate |

| Acetic Acid |

| Potassium permanganate |

| Phosphomolybdic acid |

| Benzene |

| Sodium borohydride |

| Methanol |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Water |

Interplay of 7,12 Diketolithocholic Acid Derivatives in Bile Acid Biochemistry and Steroid Signaling Pathways

Role as an Intermediate in Bile Acid Synthesis and Modification Pathways

7,12-Diketolithocholic acid and its derivatives are not synthesized directly from cholesterol in the liver but are instead products of modification pathways. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol. researchgate.netyoutube.com These primary bile acids can then be modified by intestinal bacteria into secondary bile acids like deoxycholic acid and lithocholic acid. frontiersin.orgnih.gov

Further enzymatic transformations by gut bacteria can lead to the formation of oxo-bile acids, including 7,12-diketolithocholic acid. researchgate.net This process involves the oxidation of the hydroxyl groups at positions 7 and 12 of the steroid nucleus. nih.gov The methyl ester form is typically a result of laboratory synthesis for research purposes, created from cholic acid or its impurities. frontiersin.orgnih.gov These synthetic routes allow for the specific study of this particular bile acid derivative. nih.gov While the methyl ester itself is not a major natural intermediate, its parent compound, 7,12-diketolithocholic acid, serves as a key intermediate in the complex network of bile acid modifications within the gut. caymanchem.com

Significance in Gut Microbiota Metabolism of Bile Acids

The gut microbiota plays a pivotal role in the metabolism of bile acids, transforming primary bile acids secreted from the liver into a diverse array of secondary and tertiary bile acids. biorxiv.orgmdpi.comfrontiersin.org This biotransformation significantly alters the chemical properties and biological activities of the bile acid pool. nih.gov

The formation of 7,12-diketolithocholic acid is a direct consequence of this microbial activity. Specific bacteria within the gut possess hydroxysteroid dehydrogenases (HSDHs), enzymes that catalyze the oxidation of the hydroxyl groups on the steroid nucleus of bile acids. researchgate.netnih.gov The conversion of cholic acid or deoxycholic acid to 7,12-diketolithocholic acid is a multi-step process that can be carried out by various bacterial species. forumresearch.org

The composition of the gut microbiota can therefore directly influence the levels of 7,12-diketolithocholic acid and other oxo-bile acids. researchgate.net This metabolic interplay is a key aspect of the symbiotic relationship between the host and its gut microbiome, with implications for host physiology and disease. frontiersin.org For example, alterations in the gut microbiota and subsequent changes in bile acid profiles have been linked to various metabolic conditions.

Ligand-Receptor Interactions: Pregnane X Receptor (PXR) Activation by 7,12-Diketolithocholic Acid

Bile acids are now recognized as important signaling molecules that exert their effects by activating nuclear receptors. researchgate.net One such receptor is the Pregnane X Receptor (PXR), a key regulator of xenobiotic and endobiotic metabolism. nih.gov PXR is highly expressed in the liver and intestine and is activated by a wide range of compounds, including certain bile acids. nih.gov

Research has shown that lithocholic acid (LCA), a toxic secondary bile acid, is a potent activator of PXR. nih.govresearchgate.netepa.gov This activation is a protective mechanism, as PXR induces the expression of genes involved in the detoxification and transport of bile acids, thereby mitigating their potential toxicity. nih.govnih.gov

While direct studies on 7,12-diketolithocholic acid methyl ester are limited, its structural similarity to other PXR-activating bile acids, such as 12-ketolithocholic acid and 7-ketolithocholic acid, suggests it may also interact with and activate PXR. nih.gov The presence of the keto groups at positions 7 and 12 can influence the binding affinity and activation potential of the bile acid for PXR. The activation of PXR by specific bile acid metabolites, including those with oxo groups, represents a crucial feedback mechanism to regulate bile acid homeostasis and protect the liver from cholestatic injury. nih.govresearchgate.net

| Receptor | Activating Bile Acids | Downstream Effects |

| Pregnane X Receptor (PXR) | Lithocholic acid (LCA), 3-keto-LCA, 12-ketolithocholic acid, 7-ketolithocholic acid | Induction of detoxification enzymes (e.g., CYP3A) and transporters, leading to reduced bile acid toxicity. |

Research Applications in Studying Micelle Formation and Lipid Digestion Processes

Bile acids are crucial for the digestion and absorption of dietary lipids due to their ability to form micelles. youtube.com These micelles are aggregates that can solubilize fats and fat-soluble vitamins, facilitating their absorption in the small intestine. mdpi.com The chemical structure of a bile acid, including the number and position of hydroxyl and keto groups, influences its ability to form micelles and its interaction with other lipids. nih.govmdpi.com

Derivatives such as 7,12-diketolithocholic acid and its methyl ester are valuable tools in research aimed at understanding the physicochemical properties of bile acid micelles. nih.gov Studies have investigated how the presence of oxo groups affects micelle formation, stability, and the ability to solubilize other molecules. nih.gov This research can provide insights into the structure-function relationships of bile acids in lipid digestion and the potential impact of microbial modifications on these processes. nih.govresearchgate.netresearchgate.net

By studying the behavior of specific bile acid derivatives like 7,12-diketolithocholic acid in model systems, scientists can better understand the complex processes of lipid digestion and absorption in the gut. mdpi.com

Future Directions in Research and Potential Biocatalytic Applications

Advancements in Chemoenzymatic Synthetic Routes for Bile Acid Derivatives

The synthesis of complex steroid molecules like 7,12-diketolithocholic acid methyl ester often involves multi-step chemical processes that can be inefficient and environmentally taxing. The integration of enzymatic steps into synthetic routes, known as chemoenzymatic synthesis, offers a promising avenue for more sustainable and selective production. mdpi.com This approach combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com

Future research in this area will likely focus on developing one-pot chemoenzymatic strategies. For instance, the use of P450 monooxygenases, which can be computationally designed and engineered, could facilitate highly specific hydroxylations and other modifications of the steroid core. acs.org This could lead to more efficient and environmentally friendly production processes compared to traditional chemical methods. acs.org The development of immobilized enzymes is another key area of advancement. Immobilization can enhance enzyme stability and allow for their reuse, making the synthetic process more cost-effective. nih.gov

Below is a table summarizing potential chemoenzymatic advancements for the synthesis of bile acid derivatives:

| Advancement | Description | Potential Impact on 7,12-Diketolithocholic Acid Methyl Ester Synthesis |

| Engineered P450 Monooxygenases | Genetically modified enzymes with tailored substrate specificity and catalytic activity for steroid hydroxylation. acs.org | Could enable regioselective and stereoselective introduction of hydroxyl groups, simplifying the synthesis of precursors. |

| Immobilized Hydrolases | Lipases and proteases fixed onto a solid support for repeated use in acylation and deacylation reactions. benthamdirect.comingentaconnect.com | Could be employed for the efficient and selective esterification of the carboxylic acid group to form the methyl ester. |

| One-Pot Multi-Enzyme Cascades | A series of enzymatic reactions carried out sequentially in a single reaction vessel. | Could significantly streamline the synthesis process, reducing the need for intermediate purification steps and improving overall yield. |

| Whole-Cell Biocatalysts | Use of entire microbial cells containing the desired enzymes for biotransformations. acs.org | Offers a cost-effective solution by eliminating the need for enzyme purification and providing necessary cofactors. nih.gov |

Exploration of Novel Biocatalysts for Specific Biotransformations

The discovery and engineering of novel biocatalysts are crucial for expanding the toolbox for modifying bile acids. The inherent selectivity of enzymes allows for precise chemical transformations that are often challenging to achieve through conventional chemistry. rsc.org

Researchers are actively exploring diverse microbial sources to identify new enzymes with unique catalytic activities for steroid modification. mdpi.com For example, specific hydroxysteroid dehydrogenases could be employed for the stereoselective reduction of the keto groups in 7,12-diketolithocholic acid methyl ester to produce specific hydroxy-bile acid derivatives. The use of whole-cell biocatalysis, such as with strains of Aspergillus, has shown promise for specific hydroxylations of steroids. nih.gov

Future efforts will likely involve the application of "omic" technologies (genomics, transcriptomics, proteomics, and metabolomics) to discover novel biocatalysts and understand their functions. mdpi.com Protein engineering techniques, including directed evolution and rational design, will be instrumental in tailoring the substrate specificity and enhancing the catalytic efficiency of these enzymes for targeted biotransformations of 7,12-diketolithocholic acid methyl ester and related compounds. rsc.org

The following table details potential novel biocatalysts and their applications:

| Biocatalyst Type | Example | Potential Application for 7,12-Diketolithocholic Acid Methyl Ester |

| Hydroxysteroid Dehydrogenases (HSDHs) | 3α-HSDH, 7α-HSDH, 12α-HSDH | Stereospecific reduction of the 7- and 12-keto groups to yield specific hydroxylated derivatives. |

| Cytochrome P450 Enzymes | P450-BM3 monooxygenase from Bacillus megaterium acs.org | Regio- and stereoselective hydroxylation at various positions on the steroid nucleus to create novel derivatives. acs.org |

| Fungal Unspecific Peroxygenases (UPOs) | Enzymes from fungi | Can catalyze the stereo- and regio-selective oxidation of C-H bonds, offering a route to hydroxylated derivatives. rsc.org |

| Microbial Strains | Aspergillus phoenicis nih.gov | Can be used as whole-cell biocatalysts for specific hydroxylations and other modifications. nih.gov |

Development of Advanced Analytical Platforms for Bile Acid Metabolomics Research

A thorough understanding of the biological effects of 7,12-diketolithocholic acid methyl ester requires sensitive and accurate analytical methods to quantify its presence and that of its metabolites in complex biological samples. nih.gov The field of bile acid analysis has been significantly advanced by the development of high-throughput analytical platforms, particularly those based on mass spectrometry. nih.gov

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for bile acid profiling, offering high sensitivity, a broad dynamic range, and the ability to detect both conjugated and unconjugated bile acids in a single run. nih.goviroatech.comfrontiersin.org These methods allow for the reproducible and reliable measurement of a wide array of bile acids in various biological fluids. waters.comwaters.com Future advancements in this area are expected to focus on further improving the sensitivity and resolution of these techniques, enabling the detection of even lower abundance bile acid metabolites. creative-proteomics.com

The table below summarizes key analytical platforms and their applications in bile acid research:

| Analytical Platform | Key Features | Application in the Study of 7,12-Diketolithocholic Acid Methyl Ester |

| UPLC-MS/MS | High sensitivity, high resolution, and high throughput for the separation and quantification of multiple bile acids. nih.govwaters.comwaters.comacs.org | Accurate quantification in biological samples (e.g., plasma, feces) to study its metabolism and pharmacokinetics. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements, aiding in the identification of unknown metabolites. waters.com | Identification of novel metabolites of 7,12-diketolithocholic acid methyl ester. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules. nih.govnih.gov | Elucidation of the chemical structure of novel derivatives and metabolites. |

| Multi-omics Integration Platforms | Software and computational tools for integrating data from different "omics" technologies. iroatech.com | To understand the systemic biological effects by correlating its levels with changes in gene expression and protein levels. |

Investigating Structural-Activity Relationships in Steroid Receptor Modulation

Bile acids are now recognized as important signaling molecules that exert their effects by activating nuclear receptors, such as the farnesoid X receptor (FXR), and membrane-bound receptors like the Takeda G-protein-coupled receptor 5 (TGR5). nih.govphysiology.orgnih.gov These receptors play crucial roles in regulating bile acid, lipid, and glucose metabolism. nih.gov A key area of future research will be to investigate the structure-activity relationship (SAR) of 7,12-diketolithocholic acid methyl ester and its derivatives in modulating these receptors.

Understanding how specific structural features of the bile acid molecule, such as the position and orientation of hydroxyl and keto groups, influence receptor binding and activation is essential for the design of novel therapeutic agents. nih.gov For example, studies have shown that the presence of bulky substituents at the beta-position of the steroid nucleus can decrease the ability of a compound to activate FXR. nih.govresearchgate.net The shortening of the steroid side chain has also been shown to reduce the ability of bile acids to activate FXR. doi.org

Future research will likely involve the synthesis of a library of derivatives of 7,12-diketolithocholic acid methyl ester with systematic modifications to the steroid core and side chain. These compounds would then be screened for their activity on various steroid receptors to build comprehensive SAR models. Such studies will be invaluable for the development of selective FXR or TGR5 agonists or antagonists with improved therapeutic profiles for metabolic and liver diseases. nih.gov

The following table outlines key aspects of SAR studies for steroid receptor modulation:

| Structural Modification | Receptor Target | Potential Therapeutic Application |

| Modification of Keto Groups | Farnesoid X Receptor (FXR) | Development of selective FXR modulators for the treatment of nonalcoholic steatohepatitis (NASH) and other metabolic diseases. nih.gov |

| Alteration of Side Chain Length and Polarity | Takeda G-protein-coupled receptor 5 (TGR5) | Design of TGR5 agonists with potential applications in type 2 diabetes and obesity. nih.gov |

| Introduction of Novel Substituents | Pregnane X Receptor (PXR), Vitamin D Receptor (VDR) | Exploration of potential roles in drug metabolism and detoxification pathways. nih.gov |

| Stereochemical Variations | Multiple Steroid Receptors | Fine-tuning of receptor selectivity and potency. |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 7,12-diketolithocholic acid methyl ester?

To ensure reliable experimental outcomes, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For example, methyl ester derivatives of bile acids often require careful solvent selection (e.g., deuterated chloroform for NMR) to avoid signal interference .

Q. How should researchers design stability studies for 7,12-diketolithocholic acid methyl ester under experimental conditions?

Stability testing must account for photolytic, thermal, and oxidative degradation. Accelerated stability studies under controlled temperatures (e.g., 40°C ± 2°C) and humidity (75% RH) over 4–8 weeks can predict shelf-life. Monitor degradation products using LC-MS and compare against reference standards. Note that bile acid derivatives like this compound may exhibit sensitivity to light, necessitating amber glassware or opaque storage containers .

Q. What safety protocols are essential when handling 7,12-diketolithocholic acid methyl ester in laboratory settings?

While the parent compound (7,12-diketolithocholic acid) is classified as hazardous under OSHA guidelines, the methyl ester’s safety profile requires empirical validation. Default precautions include:

- Use of nitrile gloves (tested for chemical permeation resistance) and lab coats.

- Fume hoods for weighing and solution preparation.

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).

Refer to Safety Data Sheets (SDS) for handling guidance, but note that ester derivatives may differ in toxicity and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7,12-diketolithocholic acid derivatives?

Discrepancies in bioactivity often stem from variations in experimental models or impurity profiles. To mitigate this:

- Validate cell-based assays using orthogonal methods (e.g., gene expression profiling alongside enzyme inhibition assays).

- Compare results across multiple batches of the compound, ensuring HPLC purity ≥98% (as per Cayman Chemical Co. standards).

- Contextualize findings within bile acid receptor (e.g., FXR, TGR5) signaling pathways to identify mechanistic outliers .

Q. What experimental frameworks are optimal for studying the metabolic fate of 7,12-diketolithocholic acid methyl ester in vivo?

Use isotope-labeled analogs (e.g., ¹³C or deuterated methyl esters) to track biodistribution and metabolism. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with kinetic modeling to quantify hepatic uptake, enterohepatic recirculation, and fecal excretion. For bile acid derivatives, consider species-specific differences in gut microbiota, which influence deconjugation and reabsorption rates .

Q. How should factorial design principles be applied to optimize the synthesis of 7,12-diketolithocholic acid methyl ester?

A 2³ factorial design can systematically evaluate reaction parameters:

- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).

- Response variables : Yield (%), impurity levels (area% by HPLC).

Statistical tools like ANOVA identify significant interactions (e.g., X₁×X₂ for yield optimization). Pre-experimental screening (e.g., Plackett-Burman design) reduces variables before full optimization .

Q. What methodologies address the compound’s potential persistence or bioaccumulation in environmental toxicity studies?

While the parent acid lacks PBT/vPvB classification, ester derivatives may exhibit altered environmental behavior. Conduct OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in fish) tests. For computational prediction, use QSAR models (e.g., EPI Suite) to estimate log Kow and biodegradation half-lives. Field validation via LC-MS in wastewater effluents is critical .

Methodological Notes

- Theoretical Frameworks : Anchor studies in bile acid metabolism theory (e.g., enterohepatic circulation) to contextualize experimental outcomes .

- Data Validation : Replicate key findings across independent labs using harmonized protocols (e.g., ISO/IEC 17025 guidelines).

- Ethical Compliance : Adhere to institutional biosafety committees (IBC) for in vivo work, especially given the compound’s structural similarity to regulated steroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.